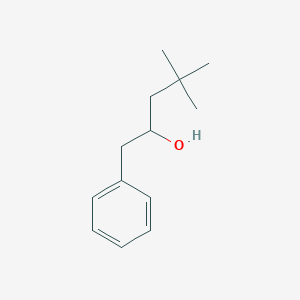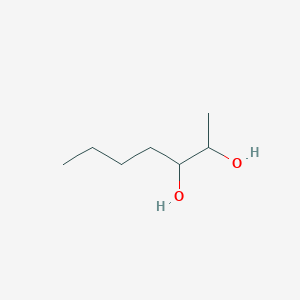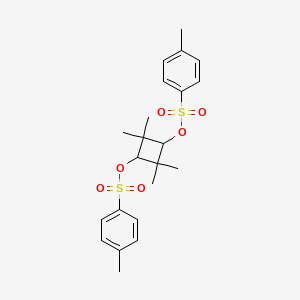![molecular formula C10H7Cl5N2O2 B13998079 Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester CAS No. 32979-36-5](/img/structure/B13998079.png)
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an azo group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with dichloroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the azo group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different chlorinated acetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the azo group and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dichloro-, methyl ester: Shares the dichloroacetic acid moiety but lacks the azo group and additional chlorine atoms.
(2,4,6-trichloro-phenoxy)-acetic acid methyl ester: Contains the trichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is unique due to its combination of multiple chlorine atoms and an azo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
32979-36-5 |
|---|---|
Molecular Formula |
C10H7Cl5N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2,2-dichloro-2-[(2,4,6-trichloro-3-methylphenyl)diazenyl]acetate |
InChI |
InChI=1S/C10H7Cl5N2O2/c1-4-5(11)3-6(12)8(7(4)13)16-17-10(14,15)9(18)19-2/h3H,1-2H3 |
InChI Key |
PNUUGVNXZSVYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N=NC(C(=O)OC)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)


![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
